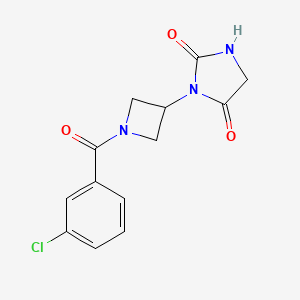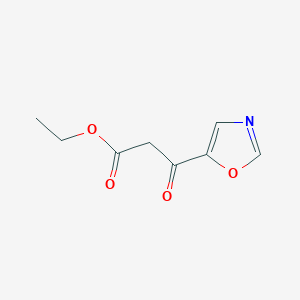![molecular formula C27H37N3O5S2 B2425644 Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-55-2](/img/structure/B2425644.png)
Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound could involve the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The molecular weight of this compound is 436.54. The molecular formula is C20H24N2O5S2. The structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation could be some of the reactions that this compound undergoes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. The compound likely has unique properties due to its complex structure .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Techniques
A variety of synthesis techniques have been explored for compounds with complex structures, such as the use of ethyl 2-methyl-2,3-butadienoate in annulation reactions to form highly functionalized tetrahydropyridines, showcasing a method that could potentially be applied to similar compounds for generating complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).
Chemical Modifications
Chemical modifications and reactions of similar compounds have been studied, for instance, the CYP2C8- and CYP3A-mediated C-demethylation processes, which are important for understanding the metabolic pathways and potential bioactive forms of complex organic compounds (Prakash, Wang, O’Connell, & Johnson, 2008).
Applications in Material Science
Nanofiltration Membranes
The synthesis and application of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes represent an area where similar compounds might find utility, especially in enhancing the hydrophilicity and selectivity of membranes for treatment applications (Liu et al., 2012).
Advanced Pharmaceutical Synthesis
Antimicrobial Activity
Research on the synthesis of novel heterocyclic derivatives and their antimicrobial activity highlights the potential of complex molecules in drug development. For example, the study on the synthesis of new heterocyclic azlactone derivatives and their evaluation against various microbial strains underscores the importance of structural complexity for bioactivity (Mistry & Desai, 2005).
Mecanismo De Acción
The mechanism of action of this compound is likely related to its ability to selectively target the NLRP3 inflammasome. The NLRP3 inflammasome is a part of the immune system that responds to pathogens and other threats.
Propiedades
IUPAC Name |
methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h12-15,18,29H,7-11,16H2,1-6H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOSPPVRVMWGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
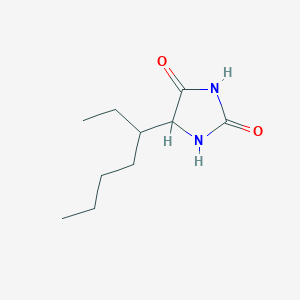
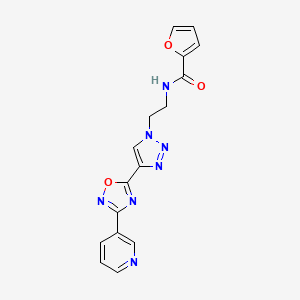
![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)
![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)
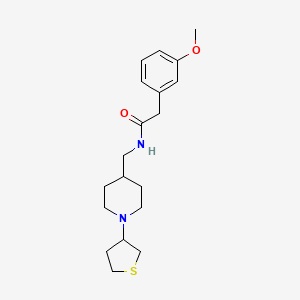
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)



